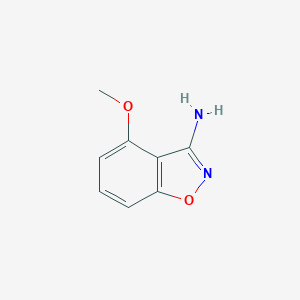

4-Methoxy-1,2-benzisoxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIGSJHKGKXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381537 | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177995-40-3 | |

| Record name | 4-Methoxy-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177995-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound featuring a benzisoxazole core, a privileged scaffold in medicinal chemistry.[1] This document provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities. The information is compiled to serve as a technical guide for researchers engaged in drug discovery and development, offering detailed data, experimental insights, and visualization of relevant biological pathways.

Core Chemical Properties

This compound, with the CAS number 177995-40-3, is characterized by the fusion of a benzene ring and an isoxazole ring, with methoxy and amine substituents.[2][3] These features contribute to its unique physicochemical and pharmacological potential.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [3] |

| Molecular Formula | C₈H₈N₂O₂ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Melting Point | 140-142 °C | [2] |

| Appearance | White solid (predicted) | [4] |

| InChI | InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | [3] |

| SMILES | COC1=CC=CC2=C1C(=NO2)N | [3] |

Computed Properties

Computational data provides further insight into the molecule's behavior in biological systems.

| Property | Value | Source(s) |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 164.058577502 Da | [3] |

| Topological Polar Surface Area | 61.3 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

Synthesis and Characterization

The synthesis of substituted benzisoxazoles can be achieved through various routes, often involving cyclization reactions.

Generalized Synthesis Workflow

A common and modern approach for synthesizing the benzisoxazole core involves a [3+2] cycloaddition reaction.[5] This method generates the heterocyclic system by reacting an aryne with a nitrile oxide, both of which are generated in situ.

References

Synthetic Pathways for 4-Methoxy-1,2-benzisoxazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the plausible synthetic pathways for the preparation of 4-Methoxy-1,2-benzisoxazol-3-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic route to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached via a three-step sequence starting from 3-methoxyphenol. The core of this strategy involves the formation of a key intermediate, 2-hydroxy-6-methoxybenzonitrile, followed by a cyclization reaction to construct the desired 1,2-benzisoxazole ring system.

The proposed pathway is as follows:

-

Formylation of 3-Methoxyphenol: Introduction of a formyl group to the ortho position of the hydroxyl group in 3-methoxyphenol to yield 2-hydroxy-6-methoxybenzaldehyde.

-

Conversion to Nitrile: Transformation of the aldehyde functionality in 2-hydroxy-6-methoxybenzaldehyde into a nitrile group to afford 2-hydroxy-6-methoxybenzonitrile. This is typically achieved through the formation of an aldoxime intermediate, followed by dehydration.

-

Cyclization to this compound: Reaction of 2-hydroxy-6-methoxybenzonitrile with a suitable source of hydroxylamine, leading to the formation of the 3-amino-1,2-benzisoxazole ring system.

Visualized Synthetic Pathway

The overall synthetic scheme is depicted in the following diagram:

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while the synthesis of the intermediate 2-hydroxy-6-methoxybenzaldehyde is well-documented, the subsequent conversion to this compound is based on analogous reactions reported for similar substrates due to the limited availability of a direct published procedure for this specific molecule.

Step 1: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

This procedure is adapted from a known method for the formylation of 3-methoxyphenol.

Reaction:

Experimental Protocol:

-

To a stirred solution of 3-methoxyphenol (1.0 eq.) in ethanol, add a solution of sodium hydroxide (4.0 eq.) in water.

-

Heat the mixture to 60-70 °C.

-

Add chloroform (1.5 eq.) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue stirring at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-hydroxy-6-methoxybenzaldehyde.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 3-Methoxyphenol | 1.0 eq. | Starting material |

| Sodium Hydroxide | 4.0 eq. | Base |

| Chloroform | 1.5 eq. | Formylating agent |

| Temperature | 60-70 °C | Reaction temperature |

| Reaction Time | 3 hours | |

| Typical Yield | 40-50% | Based on analogous reactions |

Step 2: Synthesis of 2-Hydroxy-6-methoxybenzonitrile

This step involves the conversion of the aldehyde to a nitrile via an oxime intermediate. A one-pot procedure is described below based on general methods for this transformation.

Reaction:

Experimental Protocol:

-

Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as N-methylpyrrolidone (NMP).

-

Add hydroxylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate or sodium carbonate (1.5 eq.).

-

Heat the mixture to 110-120 °C and stir for 2-4 hours to form the oxime. Monitor the reaction by TLC.

-

For the dehydration step, azeotropic removal of water with an acid catalyst like p-toluenesulfonic acid can be employed, or a chemical dehydrating agent can be added. A common method involves the addition of acetic anhydride (2.0 eq.) and continuing to heat for an additional 2-3 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-hydroxy-6-methoxybenzonitrile.

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Hydroxy-6-methoxybenzaldehyde | 1.0 eq. | Starting material |

| Hydroxylamine Hydrochloride | 1.2 eq. | Oximation reagent |

| Sodium Acetate | 1.5 eq. | Base |

| Acetic Anhydride | 2.0 eq. | Dehydrating agent |

| Temperature | 110-120 °C | Reaction temperature |

| Reaction Time | 4-7 hours | |

| Typical Yield | 70-85% | Based on analogous reactions |

Step 3: Synthesis of this compound

This final step involves the cyclization of the 2-hydroxybenzonitrile. The following protocol is based on a novel synthesis of 3-amino-1,2-benzisoxazoles from 2-cyanophenols.

Reaction:

Experimental Protocol:

-

To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

-

Add hydroxylamine hydrochloride (1.5 eq.) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Hydroxy-6-methoxybenzonitrile | 1.0 eq. | Starting material |

| Hydroxylamine Hydrochloride | 1.5 eq. | Cyclizing agent |

| Potassium Carbonate | 2.0 eq. | Base |

| Temperature | 80-90 °C | Reaction temperature |

| Reaction Time | 4-6 hours | |

| Typical Yield | 60-75% | Based on analogous reactions |

Conclusion

The synthetic pathways outlined in this guide provide a comprehensive framework for the laboratory-scale preparation of this compound. The procedures are based on established chemical transformations and analogous reactions reported in the scientific literature. Researchers are advised to perform these reactions with appropriate safety precautions and to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity of the final product. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine (CAS: 177995-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine belonging to the benzisoxazole class of compounds. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a variety of biologically active molecules and approved pharmaceutical agents. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthetic routes, and inferred biological activities based on structurally related analogs. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding to facilitate further investigation and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 177995-40-3 | N/A |

| Molecular Formula | C₈H₈N₂O₂ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-4-methoxy-1,2-benzisoxazole | N/A |

| Melting Point | 140-142 °C | N/A |

| Appearance | White to off-white solid | N/A |

| SMILES | COC1=CC=C2C(=C1)C(=NO2)N | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclization of a Substituted Benzonitrile

A common and effective method for the synthesis of 3-amino-1,2-benzisoxazoles involves the cyclization of an appropriately substituted 2-oxybenzonitrile derivative. A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-hydroxy-6-methoxybenzonitrile (Starting Material)

This starting material can be prepared from commercially available 2-hydroxy-6-methoxybenzaldehyde through a two-step process: oximation followed by dehydration.

-

Materials: 2-hydroxy-6-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate, acetic anhydride.

-

Procedure:

-

Dissolve 2-hydroxy-6-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol.

-

Add a solution of sodium acetate in water and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Extract the product, 2-hydroxy-6-methoxybenzaldehyde oxime, with an organic solvent.

-

Reflux the obtained oxime with acetic anhydride to induce dehydration to the nitrile.

-

Purify the resulting 2-hydroxy-6-methoxybenzonitrile by column chromatography.

-

Step 2: O-Alkylation to form 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile

-

Materials: 2-hydroxy-6-methoxybenzonitrile, acetone, a suitable base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Procedure:

-

To a solution of 2-hydroxy-6-methoxybenzonitrile in a suitable solvent (e.g., DMF), add the base and phase-transfer catalyst.

-

Add acetone and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product.

-

Purify the product by column chromatography.

-

Step 3: Cyclization to this compound

-

Materials: 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile, a strong base (e.g., sodium ethoxide).

-

Procedure:

-

Treat a solution of the product from Step 2 in a suitable solvent (e.g., ethanol) with a strong base at room temperature.

-

The cyclization reaction should proceed to form the desired 3-amino-1,2-benzisoxazole ring system.

-

Neutralize the reaction mixture and extract the final product.

-

Purify this compound by recrystallization or column chromatography.

-

Alternative Synthetic Approach: [3 + 2] Cycloaddition

Another powerful method for the synthesis of the benzisoxazole core is the [3 + 2] cycloaddition of in-situ generated nitrile oxides and arynes. This approach offers a convergent and often high-yielding route to diversely substituted benzisoxazoles.

The logical workflow for this synthetic approach is depicted in the following diagram:

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on a closely related analog, 4-benzyloxybenzo[d]isoxazole-3-amine , it is plausible that the target compound may exhibit inhibitory activity against Sphingomyelin Synthase 2 (SMS2) .

SMS2 is an enzyme that plays a crucial role in the biosynthesis of sphingomyelin, a key component of cell membranes, and in the production of diacylglycerol (DAG), a second messenger involved in various signaling pathways. Inhibition of SMS2 has been linked to the attenuation of chronic inflammation, making it a potential therapeutic target for diseases such as atherosclerosis and insulin resistance.

The proposed mechanism of action, based on its structural similarity to known SMS2 inhibitors, would involve the binding of this compound to the active site of the SMS2 enzyme, thereby blocking its catalytic activity.

The potential signaling pathway impacted by the inhibition of SMS2 is illustrated below:

References

4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Methoxy-1,2-benzisoxazol-3-amine. This molecule is recognized as a key intermediate in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS) for potential antipsychotic, antidepressant, and anxiolytic properties.[1] The benzisoxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[2][3] This review consolidates the known chemical and physical properties, plausible synthetic routes, spectroscopic data, and the biological context of this compound and its close derivatives.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂.[4][5] Its structure features a benzene ring fused to an isoxazole ring, with a methoxy group at position 4 and an amine group at position 3.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [4][5] |

| Molecular Weight | 164.16 g/mol | [4][5] |

| CAS Number | 177995-40-3 | [4][5] |

| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [5] |

| Melting Point | 140-142 °C | [4] |

| SMILES | COC1=CC=CC2=C1C(=NO2)N | [5] |

| InChIKey | YFNIGSJHKGKXEQ-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

One common approach is the [3 + 2] cycloaddition reaction between an in-situ generated nitrile oxide and an aryne.[3][6][7] This method is versatile and allows for the creation of a variety of substituted benzisoxazoles under mild conditions.[6][7] Another established route to the parent 1,2-benzisoxazol-3-amine involves the cyclization of 2-fluorobenzonitrile with acetohydroxamic acid in the presence of a base.[8]

Based on these established methods, a potential synthetic workflow for this compound is proposed below.

Representative Experimental Protocol: [3 + 2] Cycloaddition for Benzisoxazole Synthesis

This protocol is adapted from a general method for benzisoxazole synthesis and would require optimization for the specific target compound.[6][7]

-

Preparation of Chlorooxime : The corresponding aldehyde (e.g., 4-methoxy-salicylaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form the oxime. The oxime is then chlorinated, without isolation, using N-chlorosuccinimide (NCS) with a catalytic amount of pyridine in chloroform at room temperature.

-

Aryne Generation : An aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is used to generate the aryne in situ.

-

Cycloaddition Reaction : A solution of the chlorooxime (0.25 mmol) in acetonitrile (3 mL) is added via syringe pump to a stirring mixture of the silylaryl triflate (0.50 mmol) and cesium fluoride (CsF, 1.50 mmol) in acetonitrile (3 mL) over 2.5 hours.

-

Workup and Purification : After the reaction is complete, the mixture is cooled, and the product is purified by silica gel column chromatography to yield the desired benzisoxazole.

Spectroscopic Data

No experimental spectra for this compound were found in the literature. However, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous compounds.

¹H NMR

The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the amine protons.

-

Aromatic Protons : Three protons on the benzene ring, likely appearing as multiplets or doublets in the range of δ 6.5-7.5 ppm.

-

Methoxy Protons (-OCH₃) : A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂) : A broad singlet integrating to two protons, with a chemical shift that can vary (δ ~5.0-6.0 ppm) depending on the solvent and concentration.[9] This signal would disappear upon D₂O exchange.[9]

¹³C NMR

The carbon NMR spectrum would show eight distinct signals.

-

Aromatic Carbons : Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the methoxy group and the carbons of the isoxazole ring would be distinct. The C4 and C7 carbons of the benzisoxazole ring are particularly sensitive to the electronic effects of the substituents.[10]

-

Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm.

-

C3-Amine Carbon : The carbon bearing the amino group (C3) would likely appear in the downfield region of the aromatic signals, potentially around δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrations of the amine and methoxy groups, as well as the aromatic system.

-

N-H Stretch : As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[11]

-

N-H Bend : A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[11]

-

C-O Stretch : A strong absorption corresponding to the aryl ether C-O stretch is expected around 1250 cm⁻¹.

-

C-N Stretch : The aromatic C-N stretching vibration should appear in the 1335-1250 cm⁻¹ range.[11]

-

Aromatic C-H and C=C Stretches : Standard absorptions for the aromatic ring would also be present.

Biological Activity and Potential Applications

Direct biological activity data for this compound is scarce. However, the extensive research on related benzisoxazole derivatives provides a strong indication of its potential as a pharmacologically active scaffold.

CNS Activity

The benzisoxazole core is a key feature of atypical antipsychotic drugs like risperidone.[2] this compound is explicitly mentioned as a building block for CNS drugs, suggesting its utility in developing novel therapeutic agents for psychiatric disorders.[1]

Enzyme Inhibition

Derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[12] SMS2 is a therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[12]

Another benzisoxazole derivative, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been shown to be a high-affinity (Ki = 8.2 nM) reversible inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[9]

The benzisoxazole scaffold has also been incorporated into inhibitors of other significant enzymes, including Heat shock protein 90 (Hsp90) and Glycogen synthase kinase 3 (GSK3), which are important targets in oncology and neurodegenerative diseases, respectively.[13]

| Derivative Class/Compound | Target | Potency | Potential Application | Source |

| 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives | Sphingomyelin Synthase 2 (SMS2) | - | Anti-inflammatory | [12] |

| 6-Methoxy-3-[2-[...]-1,2-benzisoxazole | Acetylcholinesterase (AChE) | Ki = 8.2 nM | Alzheimer's Disease | [9] |

| Substituted Benzisoxazoles | Heat shock protein 90 (Hsp90) | - | Oncology | [13] |

| Substituted Benzisoxazoles | Glycogen synthase kinase 3 (GSK3) | - | Alzheimer's, Bipolar Disorder | [13] |

Antimicrobial Activity

Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[2][14] For instance, certain derivatives show selective activity against Gram-positive bacteria like B. subtilis.[14] The biological activity is often dependent on the nature and position of substituents on the benzisoxazole core.[2][14]

Representative Biological Assay Protocol: Cell Viability (WST-1 Assay)

This protocol is an example of how the cytotoxic or antiproliferative effects of a benzisoxazole compound could be evaluated.[14]

-

Cell Culture : Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured in appropriate media and conditions.

-

Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO and then diluted to various concentrations in the growth media.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with medium containing different concentrations of the test compound (e.g., from 2 µM to 10 mM). Control wells with vehicle (DMSO) and blank wells with media only are included.

-

Incubation : The cells are incubated with the compound for a specified period (e.g., 44 hours).

-

WST-1 Assay : 10 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional 4 hours at 37 °C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan salt.

-

Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Analysis : The cell viability is calculated as a percentage relative to the control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Given the biological activities of its derivatives, this compound could potentially interact with several key signaling pathways.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly for CNS disorders. While the literature lacks specific, detailed studies on this exact compound, the broader family of benzisoxazoles demonstrates a wide range of potent biological activities, including enzyme inhibition and antimicrobial effects. This review highlights the need for further research to fully characterize the synthesis, spectroscopic properties, and pharmacological profile of this compound. Such studies would undoubtedly provide a clearer path for its application in the development of novel therapeutics. provide a clearer path for its application in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 3. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rsc.org [rsc.org]

- 13. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 4-Methoxy-1,2-benzisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine stands as a pivotal molecular building block, particularly within the realm of medicinal chemistry and neuropharmacology. As a key intermediate, its structural motif is integral to a class of atypical antipsychotic agents that have demonstrated significant efficacy in the management of complex psychiatric disorders. This in-depth technical guide serves to elucidate the core research applications of this compound, offering a comprehensive overview of its synthesis, established biological context, and the experimental methodologies employed to evaluate its derivatives. The primary focus is on its role as a precursor to potent dopamine D2 and serotonin 5-HT2A receptor antagonists, highlighting the structure-activity relationships that govern the therapeutic potential of the benzisoxazole scaffold.

Introduction: The Benzisoxazole Core in Medicinal Chemistry

The 1,2-benzisoxazole ring system is recognized as a "privileged scaffold" in drug discovery, owing to its presence in a multitude of biologically active compounds.[1] This heterocyclic structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of 1,2-benzisoxazole have shown a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[2][3]

This compound, with its characteristic methoxy and amine substitutions, serves as a crucial starting material for the synthesis of more complex molecules.[3] Its primary significance lies in its incorporation into atypical antipsychotics like Risperidone, which underscores the importance of this scaffold in developing treatments for schizophrenia and bipolar disorder.[4] The therapeutic mechanism of these drugs is largely attributed to their ability to act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂ | [PubChem CID: 2779751] |

| Molecular Weight | 164.16 g/mol | [PubChem CID: 2779751] |

| CAS Number | 177995-40-3 | [PubChem CID: 2779751] |

| Appearance | Solid | N/A |

| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [PubChem CID: 2779751] |

Synthesis of this compound

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-fluoro-6-methoxybenzonitrile.

References

Unraveling the Therapeutic Potential: A Proposed Mechanism of Action for 4-Methoxy-1,2-benzisoxazol-3-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of biological activities, including antipsychotic, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] This whitepaper focuses on a specific derivative, 4-Methoxy-1,2-benzisoxazol-3-amine, a compound with potential therapeutic applications. While direct experimental evidence elucidating its precise mechanism of action is not yet available in the public domain, this guide synthesizes information from structurally related compounds and the broader benzisoxazole class to propose a hypothetical mechanism of action and to provide a roadmap for future research.

Proposed Hypothetical Mechanism of Action

Based on the pharmacological profiles of structurally analogous compounds, we hypothesize that this compound primarily exerts its effects through the modulation of inflammatory and cell survival signaling pathways. The presence of the methoxy group on the benzene ring is a common feature in many biologically active benzisoxazole derivatives, often contributing to antioxidant and anti-inflammatory activities.[1]

One plausible target is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and inflammation. A structurally related compound, 4-Methoxybenzylalcohol, has been shown to protect brain microvascular endothelial cells from injury by activating the PI3K/Akt pathway.[4] This activation leads to the upregulation of downstream effectors that promote cell survival and reduce inflammation. Given the structural similarity, it is conceivable that this compound could also act as an agonist or positive modulator of this pathway.

Core Biological Activities of the Benzisoxazole Scaffold

The benzisoxazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects:

-

Antimicrobial Activity: Various substituted benzisoxazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

-

Anticancer Activity: Certain benzisoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines.[5]

-

Anti-inflammatory and Analgesic Activity: The benzisoxazole scaffold is found in compounds with potent anti-inflammatory and analgesic properties.[3]

-

Antioxidant Activity: The presence of substituents like methoxy groups on the benzisoxazole ring has been associated with significant antioxidant properties.[1]

-

Central Nervous System (CNS) Activity: Benzisoxazole derivatives are key components of several CNS drugs, including antipsychotics and anticonvulsants, and have been investigated as cholinesterase inhibitors for conditions like Alzheimer's disease.[2][6]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on related benzisoxazole and methoxy-substituted aromatic compounds.

| Compound/Derivative | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide | Antiproliferative | HCT 116, MCF-7, HEK 293 cell lines | IC50 = 2.2–4.4 µM | [5] |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 = 2.2 µM (for a 4-bromo derivative) | [7] |

| 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole | Acetylcholinesterase Inhibition | In vitro enzyme assay | Ki = 8.2 nM | [6] |

Hypothetical Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of experiments are recommended.

Experiment 1: In Vitro PI3K/Akt Pathway Activation Assay

Objective: To determine if this compound activates the PI3K/Akt signaling pathway in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Methodology:

-

Cell Culture: HUVECs will be cultured in EGM-2 medium supplemented with growth factors.

-

Compound Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 15, 30, 60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) will be included.

-

Western Blot Analysis: Cell lysates will be collected and subjected to SDS-PAGE and Western blotting. Membranes will be probed with primary antibodies against total Akt, phosphorylated Akt (Ser473), total mTOR, and phosphorylated mTOR (Ser2448).

-

Data Analysis: Band intensities will be quantified using densitometry software. The ratio of phosphorylated protein to total protein will be calculated and compared across treatment groups.

Experiment 2: In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells will be pre-treated with this compound (0.1-100 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant will be measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant will be quantified using ELISA kits.

-

Data Analysis: The inhibitory effect of the compound on NO and cytokine production will be calculated relative to the LPS-only treated group.

Visualizing the Proposed Signaling Pathway

The following diagram, generated using DOT language, illustrates the hypothesized activation of the PI3K/Akt signaling pathway by this compound, leading to pro-survival and anti-inflammatory effects.

Caption: Proposed PI3K/Akt signaling pathway activation by this compound.

Conclusion

While the precise molecular mechanism of this compound remains to be empirically determined, the existing body of research on the benzisoxazole scaffold and structurally related methoxy-substituted compounds provides a strong foundation for proposing a mechanism centered on the modulation of the PI3K/Akt pathway and the inhibition of inflammatory responses. The experimental workflows outlined in this whitepaper offer a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts in this chemical class.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine: Synthesis, History, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine that has garnered interest within the pharmaceutical and medicinal chemistry sectors as a key intermediate in the synthesis of a variety of bioactive compounds. Its structural motif is a recurring feature in molecules designed to interact with biological systems, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed plausible synthesis protocol, and an exploration of its potential mechanisms of action based on the biological activities of structurally related compounds. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 177995-40-3, is recognized as a valuable building block in the development of novel therapeutic agents. While not extensively studied as a standalone therapeutic agent, its utility as a precursor for more complex molecules is well-established. The benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | PubChem |

| Molecular Weight | 164.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 177995-40-3 | PubChem |

| Melting Point | 140 °C | [1] |

| Appearance | Solid | - |

| Storage Condition | 2-8℃ | [1] |

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence in the scientific literature is primarily as a chemical intermediate, highlighting its role as an enabling molecule for the synthesis of more complex drug candidates. The history of this compound is therefore intertwined with the development of various benzisoxazole-containing therapeutics. The benzisoxazole scaffold itself has been the subject of extensive research due to its presence in a number of biologically active compounds.[2] This has led to the development of numerous synthetic routes to access a variety of substituted benzisoxazoles, with this compound being one of many such derivatives created to explore the structure-activity relationships of this important pharmacophore.

Proposed Synthesis of this compound

Experimental Workflow for the Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound from vanillin.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin

This step involves the conversion of the aldehyde group of vanillin to a nitrile.

-

Materials: Vanillin, hydroxylamine hydrochloride, sodium formate, formic acid.

-

Procedure:

-

A mixture of vanillin and hydroxylamine hydrochloride in formic acid is heated.

-

Sodium formate is added portion-wise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of 2-Hydroxy-4-methoxybenzonitrile

A plausible route to the key intermediate, 2-hydroxy-4-methoxybenzonitrile, involves the nitration of 4-methoxybenzonitrile followed by reduction and diazotization, although a direct and selective hydroxylation at the 2-position would be more efficient if a suitable method were available. A more direct, though potentially lower-yielding approach, could involve the direct ortho-hydroxylation of a protected 4-hydroxy-3-methoxybenzonitrile.

-

Materials: 4-methoxybenzonitrile, fuming nitric acid, sulfuric acid, a reducing agent (e.g., SnCl₂/HCl), sodium nitrite, and a copper catalyst.

-

Procedure:

-

Nitration of 4-methoxybenzonitrile with a mixture of fuming nitric acid and sulfuric acid at low temperature to introduce a nitro group, likely at the 3-position.

-

Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

-

Diazotization of the resulting aminobenzonitrile with sodium nitrite in a strong acid.

-

Hydrolysis of the diazonium salt in the presence of a copper catalyst to introduce the hydroxyl group, yielding 2-hydroxy-4-methoxybenzonitrile.

-

Step 3: Cyclization to this compound

This final step involves the formation of the isoxazole ring.

-

Materials: 2-hydroxy-4-methoxybenzonitrile, hydroxylamine-O-sulfonic acid, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

2-hydroxy-4-methoxybenzonitrile is dissolved in DMF.

-

Potassium carbonate is added to the solution.

-

Hydroxylamine-O-sulfonic acid is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).

-

The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography to yield this compound.

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, insights can be gained from the pharmacological profiles of structurally similar compounds.

Potential as a Sphingomyelin Synthase 2 (SMS2) Inhibitor

Derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of human Sphingomyelin Synthase 2 (SMS2).[3] SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and is implicated in chronic inflammation-associated diseases. Inhibition of SMS2 leads to a reduction in sphingomyelin levels and an accumulation of ceramide, a bioactive lipid involved in various signaling pathways.

Proposed Signaling Pathway of SMS2 Inhibition

Caption: Proposed mechanism of action via inhibition of Sphingomyelin Synthase 2 (SMS2).

Potential as a Monoamine Oxidase (MAO) Inhibitor

A series of novel 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been shown to act as reversible and dual inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5][6][7] Inhibition of MAOs leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for their use as antidepressants and in the treatment of Parkinson's disease.[5][6] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit MAO inhibitory activity.

Signaling Pathway of MAO Inhibition

Caption: Proposed mechanism of action via inhibition of Monoamine Oxidases (MAO).

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of medicinal chemistry. While its own discovery and history are not marked by a single breakthrough moment, its value is evident in its application as a key intermediate for the synthesis of potentially life-changing therapeutics. The proposed synthetic pathway, based on established chemical transformations, offers a viable route for its preparation. Furthermore, the analysis of structurally related compounds suggests that this compound and its derivatives may hold therapeutic potential as inhibitors of enzymes such as Sphingomyelin Synthase 2 and Monoamine Oxidases. This guide provides a foundational resource for researchers and drug development professionals, encouraging further investigation into the synthesis and biological evaluation of this and related benzisoxazole compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are MAO inhibitors and how do they work? [synapse.patsnap.com]

- 7. psychscenehub.com [psychscenehub.com]

Spectroscopic and Synthetic Profile of 4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methoxy-1,2-benzisoxazol-3-amine. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H (C5-H) | 6.8 - 7.0 | d | ~8-9 |

| Aromatic-H (C6-H) | 7.2 - 7.4 | t | ~8-9 |

| Aromatic-H (C7-H) | 6.9 - 7.1 | d | ~8-9 |

| Methoxy-H (OCH₃) | ~3.9 | s | - |

| Amine-H (NH₂) | 5.0 - 6.0 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| C3 (C-NH₂) | 160 - 165 |

| C3a (Quaternary) | 110 - 115 |

| C4 (C-OCH₃) | 150 - 155 |

| C5 | 100 - 105 |

| C6 | 125 - 130 |

| C7 | 110 - 115 |

| C7a (Quaternary) | 155 - 160 |

| OCH₃ | 55 - 60 |

Table 3: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 164 | Molecular Ion |

| [M-CH₃]⁺ | 149 | Loss of a methyl radical from the methoxy group |

| [M-NH₂]⁺ | 148 | Loss of an amino radical |

| [M-CO]⁺ | 136 | Loss of carbon monoxide |

| [M-OCH₃]⁺ | 133 | Loss of a methoxy radical |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch | 1620 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

| C-N Stretch (Amine) | 1250 - 1335 | Medium to Strong |

Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from the readily available 2-hydroxy-6-methoxybenzonitrile. This method involves the formation of an O-aryl oxime intermediate, followed by a base-catalyzed intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

The Diverse Biological Activities of Benzisoxazole Derivatives: A Technical Guide

Introduction

Benzisoxazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the core biological activities of benzisoxazole derivatives, focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of benzisoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A summary of reported IC50 values for representative compounds is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-N-heterocyclic hybrid | HepG2 (Liver) | 10.50 | [6] |

| Benzoxazole-N-heterocyclic hybrid | MCF-7 (Breast) | 15.21 | [6] |

| 5-methylbenzo[d]oxazole derivative | HepG2 (Liver) | 23.61 | [6] |

| 5-methylbenzo[d]oxazole derivative | MCF-7 (Breast) | 22.54 | [6] |

| Tricyclic decylbenzoxazole (TDB) | SMMC-7721 (Liver) | Dose-dependent apoptosis | [7] |

| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS) | %GI = 35.49 | [5] |

| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS) | %GI = 31.88 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzisoxazole derivatives and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways in Anticancer Activity

1.3.1. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6] By blocking the binding of VEGF to its receptor, these compounds inhibit the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.[12][13]

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis.[14][15] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[6]

Antipsychotic Activity

Certain benzisoxazole derivatives, most notably risperidone and iloperidone, are established atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[11][16] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[17]

Quantitative Data: Receptor Binding Affinity

The affinity of antipsychotic drugs for their target receptors is quantified by the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Risperidone | Dopamine D2 | 3.2 | [17] |

| Risperidone | Serotonin 5-HT2A | 0.2 | [17] |

| Iloperidone | Dopamine D2A | 10-100 | [4] |

| Iloperidone | Dopamine D3 | 7.1 | [18][19] |

| Iloperidone | Serotonin 5-HT2A | 5.6 | [18][19] |

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.[8]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).

-

Incubation: Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the benzisoxazole derivative.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the benzisoxazole derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Atypical Antipsychotic Mechanism

The "atypicality" of antipsychotics like risperidone is linked to their dual antagonism of D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Concomitant 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, potentially mitigating the risk of extrapyramidal side effects and improving negative and cognitive symptoms.[16]

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21] Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Unsubstituted benzisoxazole | Escherichia coli | - | [21] |

| Unsubstituted benzisoxazole | Klebsiella pneumoniae | - | [21] |

| Unsubstituted benzisoxazole | Salmonella typhi | - | [21] |

| Unsubstituted benzisoxazole | Bacillus subtilis | - | [21] |

Note: Specific MIC values were not provided in the cited abstract, but the compounds were reported to have "good antibacterial activity."

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial twofold dilutions of the benzisoxazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Bacterial Topoisomerase II Inhibition

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes involved in DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some benzisoxazole derivatives have been shown to target these enzymes.[22][23]

Anti-inflammatory Activity

Several benzisoxazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.[21][24] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzisoxazole derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or the production of inflammatory mediators.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Benzoxazolone derivative 3d | IL-6 production | 5.43 | [25] |

| Benzoxazolone derivative 3g | IL-6 production | 5.09 | [25] |

| 1,2,3-triazole-substituted N-phenyl isoxazolone | IL-1β secretion | 7.9 | [26] |

| Benzoxazole-N-heterocyclic hybrid | TNF-α production | 7.83 | [26] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[27][28]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing hematin and L-epinephrine as co-factors.

-

Enzyme Incubation: Add purified COX-2 enzyme to the buffer and incubate.

-

Inhibitor Addition: Add the benzisoxazole derivative at various concentrations and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced, typically using a method like LC-MS/MS or an ELISA-based kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][20][24] The inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 18. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is based on established chemical transformations, offering a practical guide for laboratory-scale preparation. The protocol begins with the synthesis of 3-methoxyphenol from resorcinol, followed by formylation to yield 2-hydroxy-6-methoxybenzaldehyde. Subsequent conversion to the corresponding benzonitrile and final cyclization affords the target compound. This application note includes a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 3-amino-1,2-benzisoxazole moiety, in particular, is a key pharmacophore in a number of therapeutic agents. This protocol details a plausible and accessible synthetic pathway to this compound, providing researchers with a practical guide for its preparation. The synthesis is divided into four main stages, each employing well-documented chemical reactions.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through a four-step sequence starting from resorcinol. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature precedents for analogous reactions and may vary.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methylation | Resorcinol | Dimethyl sulfate, NaOH | Toluene/Water | 80 | 8 | ~66 |

| 2 | Formylation | 3-Methoxyphenol | n-BuLi, DMF | THF | 0 to rt | 4 | ~60-70 |

| 3 | Nitrile Formation | 2-Hydroxy-6-methoxybenzaldehyde | Hydroxylamine hydrochloride, Ferrous sulfate | DMF | Reflux | 4 | ~85 |

| 4 | Cyclization | 2-Hydroxy-6-methoxybenzonitrile | Acetone oxime, K2CO3 then HCl | DMF, Methanol | 80 then rt | 18 | ~70-80 |

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol

This procedure is adapted from the selective monomethylation of resorcinol.[1]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.5 g), toluene (50 mL), and a 2 M sodium hydroxide solution (50 mL).

-

Reaction: Stir the mixture and heat to 80°C. Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise over 30 minutes.

-

Work-up: After the addition is complete, continue stirring at 80°C for 8 hours. Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with glacial acetic acid. Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).

-

Purification: Combine the organic layers, wash with water and then with saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 3-methoxyphenol.

Step 2: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

This protocol is based on the ortho-formylation of substituted phenols.[2]

-

Reaction Setup: To a stirred solution of 3-methoxyphenol (12.4 g, 0.1 mol) in dry tetrahydrofuran (THF, 150 mL) at 0°C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 137.5 mL, 0.22 mol) dropwise, maintaining the temperature below 5°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the mixture back to 0°C and add dry N,N-dimethylformamide (DMF, 17.0 mL, 0.22 mol) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.

-

Work-up: Pour the reaction mixture into a cold 1 M HCl solution and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzaldehyde.

Step 3: Synthesis of 2-Hydroxy-6-methoxybenzonitrile

This one-pot synthesis converts an aldehyde to a nitrile using hydroxylamine hydrochloride.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzaldehyde (15.2 g, 0.1 mol) in dimethylformamide (DMF, 100 mL). Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and anhydrous ferrous sulfate (FeSO4, 0.5 g) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-hydroxy-6-methoxybenzonitrile can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound

This final step involves the cyclization of the 2-hydroxybenzonitrile to form the 3-aminobenzisoxazole ring, based on a novel method.[4]

-

Formation of the Oxime Ether Intermediate: To a solution of 2-hydroxy-6-methoxybenzonitrile (14.9 g, 0.1 mol) and acetone oxime (8.0 g, 0.11 mol) in DMF (100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Reaction: Heat the mixture at 80°C for 16 hours. After cooling, filter off the inorganic salts and remove the DMF under reduced pressure.

-

Cyclization and Deprotection: Dissolve the crude intermediate in methanol (100 mL) and add a freshly prepared saturated solution of HCl in diethyl ether (100 mL).

-

Work-up: Stir the mixture overnight at room temperature. Concentrate the reaction mixture under reduced pressure. Triturate the residue with dichloromethane and filter the solid.

-

Purification: Recrystallize the crude product from a methanol-water mixture to give pure this compound.

Reaction Mechanism

The key step in this synthesis is the formation of the 1,2-benzisoxazole ring. The proposed mechanism for the final cyclization step is outlined below.

Caption: Proposed mechanism for the final cyclization step.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The multi-step route is based on established and reliable chemical transformations, making it a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided quantitative data and experimental procedures offer a solid foundation for the successful laboratory preparation of this important heterocyclic compound.

References

Application Notes and Protocols for 4-Methoxy-1,2-benzisoxazol-3-amine in Cell Culture

Disclaimer: Extensive literature searches for "4-Methoxy-1,2-benzisoxazol-3-amine" (CAS No. 177995-40-3) did not yield specific studies detailing its use in cell culture, established protocols, or its precise mechanism of action. The following application notes and protocols are therefore provided as a general guide for the initial investigation of a novel compound with this structure, based on the known biological activities of the broader benzisoxazole class of molecules. Researchers should adapt these protocols based on their own experimental findings.

Introduction

Benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Various compounds containing the benzisoxazole scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] Given the therapeutic potential of this chemical family, this compound may exhibit interesting biological effects in a cellular context.

These notes provide a foundational framework for researchers and drug development professionals to begin characterizing the in vitro effects of this compound. The provided protocols cover essential preliminary steps, including the preparation of the compound, initial cytotoxicity screening, and suggestions for investigating potential mechanisms of action.

General Workflow for In Vitro Characterization

The following diagram outlines a general workflow for the initial characterization of a novel compound such as this compound in a cell culture setting.

Figure 1. A general workflow for the initial in vitro evaluation of a novel compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mM or 100 mM).

-

Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 164.16 g/mol .

-

Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

-

Add the required volume of DMSO to the tube.

-